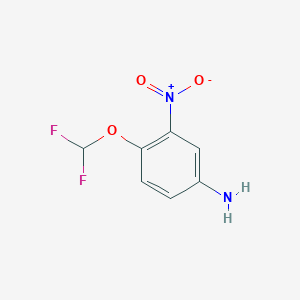

4-(Difluoromethoxy)-3-nitroaniline

Description

4-(Difluoromethoxy)-3-nitroaniline is a fluorinated aromatic amine characterized by a nitro group (-NO₂) at the 3-position and a difluoromethoxy (-OCF₂H) group at the 4-position of the benzene ring. This compound is primarily utilized in pharmaceutical and agrochemical research due to its electron-withdrawing substituents, which influence its reactivity in nucleophilic substitution and reduction reactions. The molecular formula is C₇H₆F₂N₂O₃, with a molecular weight of 204.13 g/mol . Its CAS registry number is 97963-76-3, and it is typically stored at room temperature as a research-grade chemical .

Properties

Molecular Formula |

C7H6F2N2O3 |

|---|---|

Molecular Weight |

204.13 g/mol |

IUPAC Name |

4-(difluoromethoxy)-3-nitroaniline |

InChI |

InChI=1S/C7H6F2N2O3/c8-7(9)14-6-2-1-4(10)3-5(6)11(12)13/h1-3,7H,10H2 |

InChI Key |

CLEFQRLFZVWEJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-nitroaniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. Finally, the nitro group is reduced to an amino group using a combination of ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .

Industrial Production Methods

The industrial production of 4-(Difluoromethoxy)-3-nitroaniline follows similar synthetic routes but is optimized for higher yields, lower costs, and minimal environmental impact. The process involves the same key steps but may use different solvents and catalysts to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Oxidation: The compound can be oxidized under specific conditions to form different products.

Common Reagents and Conditions

Reduction: Hydrazine and ferric oxide are commonly used for the reduction of the nitro group.

Substitution: Nucleophiles such as amines or thiols can react with the difluoromethoxy group.

Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.

Major Products

Reduction: 4-(Difluoromethoxy)aniline is the major product when the nitro group is reduced.

Substitution: Various substituted anilines can be formed depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound can be obtained.

Scientific Research Applications

4-(Difluoromethoxy)-3-nitroaniline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of agrochemicals and materials with specialized properties

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-nitroaniline involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-(difluoromethoxy)-3-nitroaniline becomes evident when compared to related nitroaniline derivatives. Below is a systematic comparison:

Structural Isomers and Positional Effects

4-(Difluoromethoxy)-2-nitroaniline (CAS 97963-76-3):

- This positional isomer has the nitro group at the 2-position instead of 3. The altered substitution pattern reduces steric hindrance but increases electron-withdrawing effects on the aromatic ring. Its molecular weight is identical (204.13 g/mol ), but its solubility and reactivity differ due to the nitro group’s proximity to the amine .

- Key difference : The 2-nitro derivative exhibits lower thermal stability compared to the 3-nitro analogue, as the nitro group ortho to the amine destabilizes the molecule through steric and electronic effects.

5-Fluoro-2-methoxy-4-nitroaniline (CAS 1435806-78-2):

Functional Group Variations

- 3-Nitroaniline (CAS 99-09-2) and 4-Nitroaniline (CAS 100-01-6): Both lack the difluoromethoxy group. 4-Nitroaniline has a para-nitro group, resulting in stronger resonance stabilization of the amine group and higher acidity (pKa ~1.0) compared to 3-nitroaniline (pKa ~2.5) . Key difference: The difluoromethoxy group in 4-(difluoromethoxy)-3-nitroaniline enhances lipophilicity, making it more suitable for membrane-penetrating applications in drug design compared to non-fluorinated analogues.

- 4-Amino-3-nitrophenol (CAS 610-81-1): Features a hydroxyl (-OH) group instead of difluoromethoxy. This substitution increases hydrogen-bonding capacity and aqueous solubility but reduces stability under acidic conditions .

Physicochemical Properties

Biological Activity

4-(Difluoromethoxy)-3-nitroaniline is an organic compound that has garnered attention due to its unique chemical structure and potential biological activities. Characterized by the presence of difluoromethoxy and nitro functional groups, this compound exhibits a range of biological effects, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of 4-(Difluoromethoxy)-3-nitroaniline, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(Difluoromethoxy)-3-nitroaniline is CHFNO, with a molecular weight of approximately 204.13 g/mol. The presence of electronegative fluorine atoms and a reactive nitro group significantly influences its chemical reactivity and biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 204.13 g/mol |

| Functional Groups | Difluoromethoxy, Nitro |

4-(Difluoromethoxy)-3-nitroaniline exhibits various biological activities through multiple mechanisms:

- Enzyme Inhibition : The compound has been reported to inhibit dihydrofolate reductase, a key enzyme in nucleotide synthesis, which may have implications in cancer therapy.

- Cytotoxicity : Several derivatives of this compound have demonstrated cytotoxic activity against various cancer cell lines, indicating its potential as an anticancer agent .

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antibacterial properties, suggesting that 4-(Difluoromethoxy)-3-nitroaniline may also possess such activity .

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of 4-(Difluoromethoxy)-3-nitroaniline derivatives on different tumor cell lines. The results indicated that these compounds preferentially targeted malignant cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies .

- Antimicrobial Effects : In another investigation, derivatives were tested against various bacterial strains. Results showed significant antibacterial activity, particularly against drug-resistant strains, highlighting the compound's potential as an antimicrobial agent .

Table 2: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Cytotoxicity | High selectivity for cancer cells | |

| Antimicrobial | Significant activity against resistant bacteria | |

| Enzyme Inhibition | Inhibits dihydrofolate reductase |

Research Findings

Recent studies have focused on the synthesis and modification of 4-(Difluoromethoxy)-3-nitroaniline to enhance its biological activity:

- Structure-Activity Relationship (SAR) : Modifications at the para positions with electron-withdrawing groups have been shown to enhance cytotoxicity. For instance, introducing additional nitro groups significantly increases the compound's potency against tumor cells .

- Potential Therapeutic Applications : Given its ability to induce apoptosis in cancer cells and inhibit critical enzymes involved in cellular proliferation, this compound is being explored for its therapeutic potential in oncology and infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.